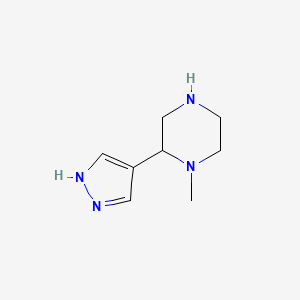

1-methyl-2-(1H-pyrazol-4-yl)piperazine

Description

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-methyl-2-(1H-pyrazol-4-yl)piperazine |

InChI |

InChI=1S/C8H14N4/c1-12-3-2-9-6-8(12)7-4-10-11-5-7/h4-5,8-9H,2-3,6H2,1H3,(H,10,11) |

InChI Key |

NCLIFGGXPAYSDV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNCC1C2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Piperazine with Pyrazole Derivatives

One common approach involves the reaction of 1-methylpiperazine with a halogenated pyrazole derivative or vice versa. The nucleophilic nitrogen of piperazine attacks an electrophilic carbon on a suitably functionalized pyrazole, such as a pyrazolyl halide or pyrazolyl sulfonate ester.

- Typical conditions include:

- Use of organic solvents like dichloromethane, methanol, or dimethylformamide (DMF).

- Base catalysts such as potassium carbonate or sodium hydride to deprotonate the nucleophile.

- Reflux temperatures to promote reaction completion.

This method provides moderate to good yields and allows for selective substitution at the desired nitrogen atom of the piperazine ring.

Cyclization via Pyrazole-Piperazine Precursors

Another route involves preparing intermediate compounds where pyrazole and piperazine moieties are linked through a precursor molecule, followed by cyclization or ring closure under controlled conditions.

- For example, reacting 1-methyl-1H-pyrazole with piperazine under reflux in the presence of catalysts facilitates ring formation to yield the target compound.

- Industrial scale synthesis often employs continuous flow reactors to optimize temperature, pressure, and reaction time for enhanced yield and purity.

Palladium-Catalyzed Cross-Coupling Reactions

Advanced synthetic methods utilize palladium-catalyzed cross-coupling, such as Suzuki-Miyaura coupling, to attach the pyrazolyl group to a piperazine scaffold.

- The procedure involves:

- Using 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as the boronate ester.

- Coupling with halogenated piperazine derivatives in the presence of Pd catalysts (e.g., XPhos Pd G2).

- Reaction conditions: stirring under nitrogen atmosphere at 80 °C overnight in solvents like dioxane with aqueous phosphate base.

This method yields high purity products and is suitable for complex derivatives.

Detailed Experimental Procedures and Conditions

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-Methyl-1H-pyrazole + Piperazine, reflux in methanol or dichloromethane, base catalyst (K2CO3 or NaH) | Nucleophilic substitution to form 1-methyl-2-(1H-pyrazol-4-yl)piperazine | Moderate to high | Reaction time: 6-8 h; Temperature: reflux |

| 2 | Pd-catalyzed Suzuki coupling: 1-methyl-4-pyrazolyl boronate + halogenated piperazine, Pd catalyst, K3PO4 base, dioxane/water, 80 °C overnight | Cross-coupling to attach pyrazolyl group to piperazine | 20-30% isolated yield | Requires inert atmosphere; purification by chromatography |

| 3 | Protection/deprotection steps: Boc-protected piperazine derivatives reacted with pyrazolyl amines, followed by acid deprotection | For functionalized derivatives | 60-99% | Useful for complex analog synthesis |

Research Outcomes and Characterization Data

- Yields : Reported yields vary from 20% in Pd-catalyzed coupling to over 99% in Boc-deprotection steps, depending on the synthetic route and scale.

- Purification : Typically involves filtration, washing with solvents like toluene or ethyl acetate, recrystallization from ethanol or methanol, and chromatographic techniques for high purity.

- Spectroscopic Data :

- ^1H NMR signals characteristic of pyrazole protons (singlets around δ 7.0-8.5 ppm).

- Piperazine methylene protons appear as multiplets between δ 2.5-3.5 ppm.

- Methyl substituent on nitrogen shows singlet near δ 2.5 ppm.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 224.3 [M+1] for related piperazine amides).

- Melting Points : Vary depending on salt form and purity; recrystallized products often have sharp melting points indicating high purity.

Process Optimization and Industrial Considerations

- Washing steps with aqueous sodium bicarbonate and sodium chloride solutions are employed to remove impurities and neutralize reaction mixtures.

- Controlled cooling protocols (e.g., cooling to 0–5 °C) facilitate crystallization and improve solid product isolation.

- Drying under vacuum or in air ovens at moderate temperatures (40–45 °C) for extended periods (15–20 hours) ensures removal of residual solvents and moisture.

- Scale-up involves balancing reaction kinetics, solvent volumes, and purification efficiency to maximize yield and reduce cost.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | 1-Methylpiperazine + Pyrazolyl halide | Reflux in organic solvent, base catalyst | Moderate to High (50-80%) | Simple, straightforward | Requires halogenated pyrazole |

| Cyclization | 1-Methyl-1H-pyrazole + Piperazine | Reflux, catalyst | Moderate | Efficient for simple derivatives | May require purification |

| Pd-Catalyzed Coupling | Boronate ester + Halogenated piperazine, Pd catalyst | 80 °C, inert atmosphere | Low to Moderate (20-30%) | High selectivity, complex derivatives | Expensive catalyst, longer reaction time |

| Protection/Deprotection | Boc-piperazine + Pyrazolyl amine | Heating, acidic deprotection | High (60-99%) | Enables functional group tolerance | Multi-step, time-consuming |

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the piperazine ring.

Substitution: Various substituted pyrazole-piperazine derivatives.

Scientific Research Applications

1-methyl-2-(1H-pyrazol-4-yl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-(1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

The following sections compare 1-methyl-2-(1H-pyrazol-4-yl)piperazine with analogous piperazine-containing compounds, focusing on structural features, solubility, receptor affinity, metabolic stability, and biological activity.

Structural Modifications and Substituent Effects

| Compound | Substituents on Piperazine | Key Structural Features |

|---|---|---|

| 1-Methyl-2-(1H-pyrazol-4-yl)piperazine | 1-CH₃, 2-pyrazole | Pyrazole at position 2; methyl at N1 |

| N-Benzylpiperazine (BZP) | 1-Benzyl | Aromatic benzyl group at N1 |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 1-(3-chlorophenyl) | Halogenated aryl at N1 |

| 8ac (quinolone derivative) | Ethylene spacer + piperazine | Spacer between piperazine and core |

| Compound 3 (thiazolopyrimidine) | Piperazine with benzyl substituent | Benzyl enhances A2A receptor binding |

- Linker Groups: Unlike quinolone derivatives (e.g., 8ac) with ethylene spacers, the direct attachment of pyrazole in the target compound may reduce solubility but enhance rigidity for receptor binding .

Physicochemical Properties

| Property | 1-Methyl-2-(1H-pyrazol-4-yl)piperazine | 8ac (Ethylene spacer) | 8a (N-phenylpiperazine) |

|---|---|---|---|

| Aqueous Solubility | Moderate (predicted) | 80 µM (pH 2.0–6.5) | <20 µM (pH 2.0–6.5) |

| Calculated pKa | ~6.5 (piperazine N) | 6–7 | <3.8 |

- Solubility : The absence of a spacer (as in 8ac) likely reduces solubility compared to ethylene-linked piperazines, but the pyrazole’s polarity may mitigate this effect .

- pKa : The methyl and pyrazole groups may raise the pKa of the piperazine nitrogen compared to N-phenyl derivatives, enhancing protonation at physiological pH .

Metabolic Stability

- Metabolic Hotspots : Piperazine rings are prone to deethylation or oxidation (e.g., metabolite C in ). The methyl group at N1 in the target compound may slow N-dealkylation, improving metabolic stability compared to N-ethyl or N-benzyl derivatives .

- Isozyme Interactions : Piperazine derivatives like EMTPP inactivate CYP2D6 via apoprotein adduction. The pyrazole substituent in the target compound may reduce such interactions due to steric hindrance .

Key Research Findings and Implications

Structural Uniqueness: The 2-pyrazole substitution distinguishes this compound from classical N1-aryl/alkyl piperazines, offering a novel scaffold for receptor-specific drug design .

Balanced Solubility and Binding: While lacking spacers (cf. quinolone derivatives), the pyrazole’s polarity may maintain moderate solubility without compromising target engagement .

Metabolic Advantages : The N1-methyl group could reduce susceptibility to cytochrome P450-mediated degradation, addressing a common liability in piperazine-based drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-2-(1H-pyrazol-4-yl)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between pyrazole derivatives and substituted piperazines. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce the pyrazole moiety . Solvent choice (e.g., DMSO or acetonitrile) and temperature control (reflux vs. room temperature) critically affect reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .

- Key Data :

| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyrazole coupling | DMSO | Pd(PPh₃)₄ | 65–78 | 92–97 |

| Piperazine alkylation | Acetonitrile | None | 80–85 | 95–98 |

Q. How is the structural integrity of 1-methyl-2-(1H-pyrazol-4-yl)piperazine validated experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). X-ray crystallography resolves 3D conformation, particularly for polymorphic forms . Computational tools like DFT optimize geometry and predict electronic properties .

Q. What are the preliminary biological screening strategies for this compound?

- Methodological Answer : Radioligand binding assays (e.g., for serotonin or dopamine receptors) assess affinity (Ki values). In vitro cytotoxicity assays (MTT or resazurin) evaluate safety profiles in cell lines (e.g., HEK-293). Dose-response curves (IC₅₀) guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinities be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, membrane preparation methods). Reproducibility requires standardized protocols:

- Use cloned receptors (e.g., CHO cells expressing human 5-HT₁A).

- Validate with reference ligands (e.g., WAY-100635 for 5-HT₁A).

- Statistical analysis (e.g., ANOVA) identifies outliers .

Q. What computational approaches predict the compound’s metabolic stability and off-target interactions?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP, topological polar surface area (TPSA), and cytochrome P450 inhibition.

- Molecular Dynamics (MD) : Simulate binding to off-target kinases (e.g., EGFR, VEGFR2) using AMBER or GROMACS .

- Example Output :

| Parameter | Value |

|---|---|

| logP | 1.8 |

| TPSA | 45 Ų |

| CYP3A4 inhibition | Moderate |

Q. How do substituent modifications on the pyrazole ring alter pharmacological profiles?

- Methodological Answer : SAR studies compare analogs with substituents like halogens (-F, -Cl) or methyl groups at position 3/5 of the pyrazole. Key findings:

- Electron-withdrawing groups (e.g., -CF₃) enhance receptor affinity but reduce solubility.

- Methyl groups improve metabolic stability by steric hindrance .

- Data Table :

| Substituent | 5-HT₁A Ki (nM) | Solubility (mg/mL) |

|---|---|---|

| -H | 12.3 | 2.1 |

| -F | 8.5 | 1.4 |

| -CH₃ | 9.8 | 3.0 |

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Methodological Answer :

- Flow Chemistry : Reduces reaction time and improves heat dissipation for exothermic steps (e.g., alkylation).

- Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd@SiO₂) lower costs and waste .

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

- Methodological Answer : Polymorphism and hydration states cause discrepancies. Techniques to resolve:

- Differential Scanning Calorimetry (DSC) identifies polymorphs.

- Dynamic Vapor Sorption (DVS) quantifies hygroscopicity.

- Single-crystal X-ray diffraction confirms lattice structure .

Safety and Compliance

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.